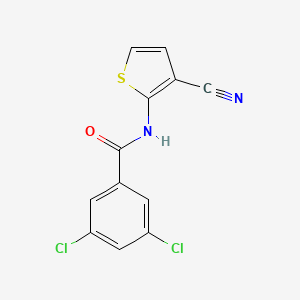
3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound. It’s a derivative of benzamide, which is an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The crystal packing is typically stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions typically occur in N,N′-dimethylformamide solution at 60 °C .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation Studies
Research on the photodecomposition of benzamide derivatives like propyzamide, which is structurally similar to 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide, has been conducted. Studies using titanium dioxide-loaded adsorbent supports as photocatalysts have shown an enhanced rate of mineralization of propyzamide and a reduction in the concentration of solution-phase intermediates. This indicates potential applications in environmental remediation and pollution control (Torimoto et al., 1996).
Antipathogenic Activity
A study on acylthioureas, containing the 3,5-dichlorophenyl substituent similar to the one in this compound, revealed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential for developing antimicrobial agents with antibiofilm properties from such derivatives (Limban et al., 2011).
Colorimetric Sensing of Fluoride Anions
Research on benzamide derivatives, including those containing a 3,5-dinitrophenyl group, has demonstrated the capability for colorimetric sensing of fluoride anions. This indicates a potential application in the development of simple, effective sensing mechanisms for environmental and analytical chemistry (Younes et al., 2020).
Synthesis and Catalytic Activity
Studies on the synthesis of various benzamide derivatives, including those related to this compound, have been conducted. These derivatives have shown potential in catalytic activities and photophysical properties, which could be explored in the field of organic synthesis and material science (Arsenyan et al., 2013).
In Vivo Antitumor Activity
Benzamide derivatives have been studied for their antitumor properties. One such study on MS-27-275, a synthetic benzamide derivative, demonstrated significant in vivo antitumor activity against various human tumor cell lines. This suggests the potential therapeutic application of similar compounds in cancer treatment (Saito et al., 1999).
Wirkmechanismus
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
Benzamide derivatives are known to interact with their targets through various mechanisms, often involving the formation of stable hydrogen bonds .
Result of Action
Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGDAEJLRYOXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)
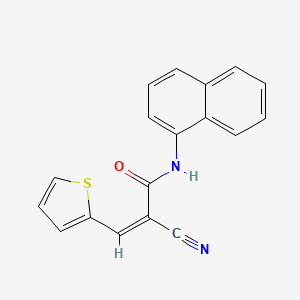
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
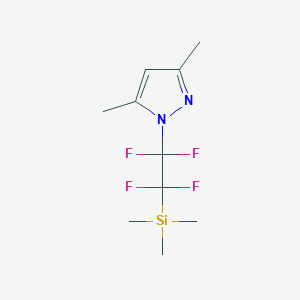
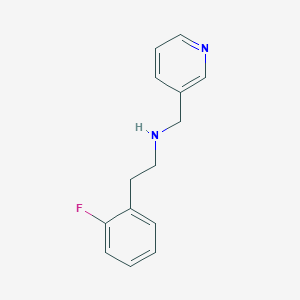
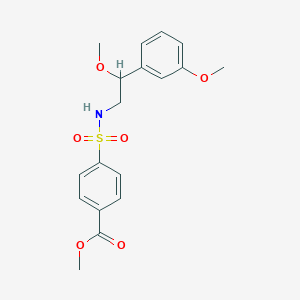

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
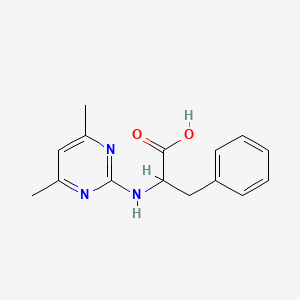
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)